1H-Pyrazole-4-carboxamide, 1,3-diphenyl-
Description
1H-Pyrazole-4-carboxamide, 1,3-diphenyl- (CAS RN: Not explicitly provided in evidence) is a pyrazole derivative characterized by a pyrazole core substituted with phenyl groups at the 1- and 3-positions and a carboxamide moiety at the 4-position.
Properties
IUPAC Name |
1,3-diphenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-16(20)14-11-19(13-9-5-2-6-10-13)18-15(14)12-7-3-1-4-8-12/h1-11H,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXLTOJKQOBXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154639 | |
| Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125103-40-4 | |
| Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125103404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- is the succinate dehydrogenase (SDH) enzyme. SDH plays a crucial role in the mitochondrial respiratory chain, facilitating electron transfer between succinate and ubiquinone. This enzyme is critical for oxygen-sensing and is a significant target for developing fungicides.
Mode of Action
1H-Pyrazole-4-carboxamide, 1,3-diphenyl- interacts with its target, SDH, by forming hydrogen bonds and π – π stacking interactions . This high-affinity interaction inhibits the function of SDH, blocking the energy synthesis of the pathogens.
Biochemical Pathways
The inhibition of SDH disrupts the mitochondrial respiratory chain, leading to a blockage of energy synthesis in the pathogens. This disruption affects various biochemical pathways, leading to the death of the pathogens.
Pharmacokinetics
The compound’s nitrile group serves as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc), alcohols, amines, and important heterocycles. This suggests that the compound may have a broad range of pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The result of the compound’s action is the inhibition of the growth of pathogens. For instance, certain pyrazole-4-carboxamides exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL. Moreover, one of the compounds displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L.
Action Environment
The action, efficacy, and stability of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- can be influenced by various environmental factors. For instance, the electropositivity of the benzene ring of the indazole was found to be beneficial for the antifungal activity. .
Biochemical Analysis
Biological Activity
1H-Pyrazole-4-carboxamide, 1,3-diphenyl- is a compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a comprehensive overview of its biological activity based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds. One common method includes a Claisen-Schmidt condensation under basic conditions. The resulting compound features a carboxamide group that enhances its biological activity through specific interactions with biological targets.
The mechanism of action for 1H-Pyrazole-4-carboxamide is primarily linked to its ability to inhibit key enzymes involved in cancer pathways. Notably, it has been shown to inhibit topoisomerase II and various kinases crucial for tumor growth and proliferation. This inhibition disrupts essential cellular processes necessary for cancer cell survival, leading to significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1H-Pyrazole-4-carboxamide derivatives. The compound exhibits significant cytotoxicity against several cancer cell types, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Prostate Cancer
- Pancreatic Cancer
- Blood Cancer
For example, one study reported an IC50 value of against NCI-H460 lung cancer cells, showcasing its potent antitumor activity .
Antimicrobial Activity
The antimicrobial properties of 1H-Pyrazole-4-carboxamide have also been explored. Derivatives have demonstrated promising activity against various bacterial strains such as E. coli and S. aureus. A study indicated that certain derivatives exhibited over 70% inhibition against these pathogens at concentrations as low as .
Case Studies and Research Findings
| Study | Findings | Cell Line/Pathogen | IC50 Value |
|---|---|---|---|
| Koca et al. (2022) | Significant apoptosis induction | A549 (Lung cancer) | |
| Fan et al. (2022) | Induced autophagy without apoptosis | MCF-7 (Breast cancer) | |
| Selvam et al. (2014) | Good antibacterial activity | E. coli, S. aureus | >70% inhibition at |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1H-Pyrazole-4-carboxamide derivatives have shown promising anticancer properties. Notably, compounds derived from this structure have been evaluated for their ability to inhibit various cancer cell lines. For instance:
- CDK Inhibition : A study demonstrated that certain derivatives exhibited potent inhibitory activity against CDK1/Cdc2, with compounds showing growth inhibitory activity against human cancer cell lines such as MCF-7 and HeLa. The GI50 values ranged from 0.13 to 0.7 μM, indicating strong potential as anticancer agents .
- Aurora Kinase Inhibition : Another study highlighted the efficacy of pyrazole derivatives in inhibiting Aurora-A kinase, crucial for cancer cell division. The compound displayed an IC50 of 0.16 µM against this target .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound 21 | Aurora-A kinase | 0.16 | HCT116 |
| Compound 16 | CDK1/Cdc2 | 0.13 - 0.7 | MCF-7, HeLa |
| Compound 24 | Various kinases | <0.01 | MCF7 |
Agricultural Applications
Herbicidal and Insecticidal Properties
The versatility of 1H-pyrazole-4-carboxamide extends to agricultural applications, particularly as herbicides and insecticides.
- Herbicidal Activity : Research has shown that novel pyrazole derivatives exhibit significant herbicidal activity against various weeds. The effectiveness is influenced by the substituents on the pyrazole ring, with specific configurations enhancing activity .
- Insecticidal Activity : A study focused on insect ryanodine receptors found that certain pyrazole derivatives demonstrated high larvicidal activity against pests like Plutella xylostella. For example, a compound showed an impressive 84% larvicidal activity at a concentration of 0.1 mg L−1 .
Table 2: Summary of Herbicidal and Insecticidal Activity
| Compound | Activity Type | Target Organism | Efficacy (%) |
|---|---|---|---|
| Compound 5g | Insecticide | Plutella xylostella | 84% |
| Various Derivatives | Herbicide | Weeds | Variable |
Environmental Applications
Metal Ion Detection
The application of pyrazole compounds in environmental science includes their use as sensors for detecting metal ions. This property is attributed to their ability to form stable complexes with metal ions, making them suitable for environmental monitoring and remediation efforts.
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of various derivatives of 1H-pyrazole-4-carboxamide:
- A comprehensive review highlighted the synthesis pathways and biological evaluations of pyrazole derivatives across different applications, emphasizing their role in drug development and environmental safety .
- Research on the synthesis of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives revealed significant MEK inhibitory activity with potential implications for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on compounds listed in Molecules (2014) , which include pyrazole-carboximidamide analogs with varying substituents and ring saturation.
Table 1: Structural Comparison of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- and Related Compounds
Key Findings
Functional Group Variation: The target compound’s carboxamide group (-CONH2) differs from the carboximidamide (-C(=NH)NH2) group in analogs from .
Substituent Position and Electronic Effects :
- The target compound’s phenyl groups at 1- and 3-positions contrast with analogs in , which feature substitutions at 3- and 5-positions . This positional difference alters steric and electronic profiles, affecting binding affinity in target proteins.
- Substituents like Cl , OCH3 , or Br on phenyl rings () introduce electron-withdrawing or donating effects, which can modulate lipophilicity, solubility, and metabolic stability .
Methodological Considerations
Structural comparisons rely heavily on crystallographic tools such as SHELX (for refinement) and ORTEP-3 (for visualization) , which are critical for elucidating substituent effects and conformational preferences. For instance, SHELXL’s precision in small-molecule refinement could resolve subtle differences in bond lengths or angles between the target compound and its analogs, while ORTEP-3’s graphical interface aids in visualizing steric clashes or hydrogen-bonding networks .
Q & A
Q. What spectroscopic methods are commonly employed to characterize 1,3-diphenyl-1H-pyrazole-4-carboxamide?
To confirm the molecular structure and functional groups of 1,3-diphenyl-1H-pyrazole-4-carboxamide, researchers typically use:
- Nuclear Magnetic Resonance (NMR) : For analyzing proton and carbon environments, resolving substituent positions on the pyrazole ring.
- Infrared Spectroscopy (IR) : To identify carbonyl (C=O) and amide (N-H) stretching vibrations.
- Mass Spectrometry (MS) : For determining molecular weight and fragmentation patterns.
Cross-validation with X-ray crystallography (see advanced questions) is recommended for structural ambiguity .
Q. What synthetic routes are reported for 1,3-diphenyl-1H-pyrazole-4-carboxamide?
The compound is often synthesized via:
- Condensation reactions : Reacting pyrazole-4-carboxaldehyde derivatives with amines under acidic or basic conditions. For example, 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde can react with aniline derivatives to form carboxamides .
- Multicomponent reactions : Using aldehydes, phenylhydrazines, and nitriles in one-pot syntheses.
Purification methods include recrystallization from ethanol or column chromatography .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Using a Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Structure refinement : Employing SHELXL for small-molecule refinement, which iteratively models atomic positions and thermal parameters .
- Validation : Checking for hydrogen bonding (e.g., C–H⋯O interactions) and π-π stacking using software like ORTEP-3 for visualization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data across studies?
Discrepancies in dihedral angles or hydrogen-bonding motifs (e.g., R2<sup>2</sup>(10) vs. R2<sup>1</sup>(7) ring motifs) require:
- Re-refinement of raw data : Re-analyzing deposited diffraction data (e.g., CIF files) using updated SHELX versions to account for software improvements .
- Comparative analysis : Cross-referencing with related pyrazole derivatives, such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which exhibits variable phenyl ring dihedral angles (22.2°–41.9°) depending on packing interactions .
- Dynamic studies : Investigating temperature-dependent crystallography to assess conformational flexibility .
Q. What methodologies are effective for synthesizing heterocyclic derivatives from this compound?
The carboxamide group serves as a versatile precursor for heterocyclic systems:
- Phosphinine derivatives : React with 2-aminophenol/thiophenol and diethyl phosphite under NaH catalysis to form benzoazaphosphinines .
- Naphtho-oxazines : Condense with naphthalen-2-ol and amides via ZnCl2-catalyzed, solvent-free reactions, followed by ethanol reflux for cyclization .
- Biological derivatives : Introduce fluorophenyl or benzimidazole substituents via Suzuki coupling or nucleophilic substitution to enhance antimicrobial activity .
Q. How can computational methods predict the biological activity of derivatives?
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX enzymes or bacterial DNA gyrase) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from minimum inhibitory concentration (MIC) assays .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reactive sites for electrophilic substitution .
Methodological Considerations
Q. How to design experiments for eco-friendly synthesis?
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Catalysts : Use immobilized enzymes or Fe3O4 nanoparticles for recyclable, high-yield reactions .
- Waste reduction : Employ microwave-assisted synthesis to reduce reaction times and energy consumption .
Q. How to address contradictions between spectroscopic and crystallographic data?
- Multi-technique validation : Combine SC-XRD with solid-state NMR to resolve discrepancies in hydrogen bonding networks .
- Theoretical modeling : Compare experimental IR/NMR spectra with DFT-calculated spectra to identify conformational isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
